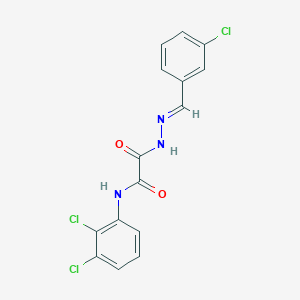
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin umfasst typischerweise die Reaktion von 3-Methoxybenzylchlorid mit 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-4-amin in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Darüber hinaus würden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Aminderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Triazolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Alkylhalogenide oder Arylhalogenide können in Gegenwart einer Base verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Thiol- oder Aminderivate.
Substitution: Verschiedene substituierte Triazolderivate.
Wissenschaftliche Forschungsanwendungen
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht für seine antimikrobiellen, antifungalen und krebshemmenden Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-((3-Methoxybenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amin
- 3-((3-Methoxybenzyl)thio)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-amin
- 3-((3-Methoxybenzyl)thio)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amin
Einzigartigkeit
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin ist aufgrund seines spezifischen Substitutionsschemas am Triazolring einzigartig, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein sowohl von Methoxy- als auch von Thioethergruppen verleiht ihm besondere Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.
Eigenschaften
CAS-Nummer |
573697-24-2 |
|---|---|
Molekularformel |
C17H18N4O2S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-8-6-13(7-9-14)16-19-20-17(21(16)18)24-11-12-4-3-5-15(10-12)23-2/h3-10H,11,18H2,1-2H3 |
InChI-Schlüssel |
KBHUPKLENJIJJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)
![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)
